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Introduction

Zotiraciclib (TGO02) is a potent, orally bioavailable, multi-kinase inhibitor that readily crosses
the blood-brain barrier.[1][2] It primarily targets Cyclin-Dependent Kinase 9 (CDK?9), a key
regulator of transcriptional elongation.[1][3] Inhibition of CDK9 by Zotiraciclib leads to the
depletion of short-lived oncoproteins that are critical for cancer cell survival, such as c-Myc and
MCL-1.[4][5] Zotiraciclib also demonstrates inhibitory activity against other kinases including
CDK1, CDK2, CDK5, FLT3, and JAK2.[6] Its mechanism of action makes it a promising
therapeutic agent, particularly for cancers characterized by Myc overexpression, such as
glioblastoma.[2][3]

Confirming the direct interaction of a drug with its intended target in a cellular context is a
critical step in drug development. Live-cell target engagement assays provide a quantitative
measure of drug-target interaction within the complex intracellular environment. This document
provides detailed protocols for two state-of-the-art, label-free methods for quantifying
Zotiraciclib's target engagement in live cells: the NanoBRET™ Target Engagement Assay and
the Cellular Thermal Shift Assay (CETSA).

Principle of the Assays

NanoBRET™ Target Engagement Assay: This assay is based on Bioluminescence Resonance
Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein
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(e.g., CDK9) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A
fluorescently labeled tracer that binds to the target protein's active site is added to the cells.
When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. Zotiraciclib, upon
entering the cell and binding to the target, competes with the tracer, leading to a dose-
dependent decrease in the BRET signal. This allows for the quantitative determination of
intracellular affinity (IC50).[7][8]

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding
stabilizes a protein against thermal denaturation.[9] Cells are treated with Zotiraciclib or a
vehicle control and then subjected to a temperature gradient. Upon heating, unbound proteins
denature and aggregate, while proteins stabilized by Zotiraciclib remain soluble. The amount
of soluble target protein at different temperatures is then quantified, typically by Western
blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the
presence of Zotiraciclib indicates direct target engagement.[9]

Data Presentation

Disclaimer: The following quantitative data is illustrative and intended to represent typical
results that could be obtained from the described assays. Publicly available, specific live-cell
target engagement data for Zotiraciclib from NanoBRET or CETSA assays is limited.

Table 1: lllustrative Intracellular Target Engagement of Zotiraciclib using NanoBRET™ Assay

Target Kinase Cell Line Intracellular IC50 (nM)
CDK9 HEK293 15

CDK2 U-87 MG 45

CDK5 HEK293 60

FLT3 MV4-11 85

JAK2 HEL 92.1.7 150

Table 2: lllustrative Thermal Shift Data for CDK9 in the Presence of Zotiraciclib (CETSA)
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. Thermal Shift
Treatment Cell Line Tagg (°C) of CDK9
(ATagg, °C)
Vehicle (DMSO) U-87 MG 48.5
Zotiraciclib (1 uM) U-87 MG 53.2 +4.7
Zotiraciclib (10 uM) U-87 MG 56.8 +8.3

Signaling Pathways and Experimental Workflows
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Zotiraciclib inhibits CDK9, preventing RNA Polymerase Il phosphorylation and blocking
transcription of survival proteins.

NanoBRET™ Target Engagement Assay Workflow

Transfect cells with
CDK9-NanoLuc® vector

l

Seed transfected cells
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'
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Add Zotiraciclib
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Analyze BRET ratio to
determine IC50
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Workflow for the NanoBRET™ target engagement assay.

Cellular Thermal Shift Assay (CETSA) Workflow
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'
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Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement
Intracellular Kinase Assay (Adherent Format)
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This protocol is adapted for adherent cell lines (e.g., U-87 MG, HEK293).

Materials:

HEK293 or other suitable adherent cells

DMEM with 10% FBS

Opti-MEM® | Reduced Serum Medium

CDK9-NanoLuc® fusion vector and any required partner vectors (e.g., Cyclin T1)
FUGENE® HD Transfection Reagent

NanoBRET™ Tracer for CDK9

Zotiraciclib

NanoBRET™ Nano-Glo® Substrate

Extracellular NanoLuc® Inhibitor

White, tissue-culture treated 96-well plates

Luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission
Day 1: Cell Seeding and Transfection

e Culture cells in DMEM supplemented with 10% FBS.

o On the day of the experiment, prepare a cell suspension in Opti-MEM®.

» Prepare the transfection mix:

o In a sterile tube, dilute the CDK9-NanoLuc® vector DNA (and Cyclin T1 vector, if required)
in Opti-MEM®.

o Add FUGENE® HD Transfection Reagent to the diluted DNA and incubate to form
transfection complexes as per the manufacturer's instructions.
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e Add the transfection complexes to the cell suspension.

o Seed the cell/transfection complex mixture into a white, tissue-culture treated 96-well plate at
a density that will result in 70-80% confluency on Day 2.

 Incubate overnight at 37°C in a humidified incubator with 5% CO-.

Day 2: Assay Execution

o Prepare a 10-point serial dilution of Zotiraciclib in Opti-MEM®. Include a vehicle-only
(DMSO) control.

o Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration.

e Add the diluted Zotiraciclib to the appropriate wells of the 96-well plate containing the
transfected cells.

» Immediately after adding Zotiraciclib, add the NanoBRET™ Tracer to all wells.

e Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO-.

o Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it in Opti-MEM®
containing the Extracellular NanoLuc® Inhibitor according to the technical manual.

o After the 2-hour incubation, add the NanoBRET™ Nano-Glo® Substrate solution to all wells.

o Read the plate within 10 minutes on a luminometer capable of measuring BRET, detecting
both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

Data Analysis:

o Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

¢ Normalize the data to controls (no tracer and no compound).

» Plot the normalized BRET ratio against the logarithm of the Zotiraciclib concentration and fit
the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) with
Western Blot Detection

This protocol describes the generation of a melt curve to determine the thermal stabilization of
endogenous CDK®9 by Zotiraciclib.

Materials:

Glioblastoma cell line (e.g., U-87 MG)

o Complete growth medium

» Zotiraciclib

e DMSO (vehicle control)

o Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e Laemmli sample buffer

e Primary antibody against CDK9

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Thermal cycler

o Western blot equipment

Procedure:

o Cell Culture and Treatment:

o Culture U-87 MG cells to 70-80% confluency.
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o Treat cells with Zotiraciclib (e.g., 1 uM) or an equivalent volume of DMSO for 2 hours at
37°C.

o Cell Harvesting and Heat Treatment:

o Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS containing
protease inhibitors to a concentration of ~2 x 1076 cells/mL.

o Aliquot the cell suspension into PCR tubes for each temperature point.

o Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 4°C
increments) using a thermal cycler. Include an unheated control (room temperature).

e Cell Lysis and Separation of Soluble Fraction:

o Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water
bath.

o Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated
proteins.

o Carefully collect the supernatant containing the soluble protein fraction.

o Protein Quantification and Western Blot Analysis:
o Determine the protein concentration of the soluble fractions using a BCA assay.
o Normalize the protein concentration for all samples.

o Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an
SDS-PAGE gel.

o Perform Western blotting using a primary antibody specific for CDK®9.

o Use an appropriate HRP-conjugated secondary antibody and detect the signal using a
chemiluminescent substrate.
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o Re-probe the membrane for a loading control (e.g., GAPDH or [3-actin) to ensure equal
protein loading.

Data Analysis:
¢ Quantify the band intensities for CDK9 at each temperature.
o Normalize the intensity of each band to the unheated control (set to 100% soluble).

» Plot the percentage of soluble CDK9 against the temperature for both the vehicle- and
Zotiraciclib-treated samples to generate melt curves.

o Determine the aggregation temperature (Tagg) for each curve (the temperature at which
50% of the protein is denatured). The difference in Tagg between the Zotiraciclib- and
vehicle-treated samples represents the thermal shift (ATagg).

Protocol 3: Downstream Target Modulation - c-Myc and
MCL-1 Degradation via Western Blot

This protocol assesses the functional consequence of Zotiraciclib's engagement with CDK9
by measuring the levels of its downstream targets, c-Myc and MCL-1.

Procedure:
e Cell Culture and Treatment:

o Seed a relevant cell line (e.g., a glioblastoma line with high c-Myc expression) in 6-well
plates.

o Treat cells with a dose-range of Zotiraciclib for a specified time course (e.g., 6, 12, 24
hours). Include a vehicle control.

o Cell Lysate Preparation and Protein Quantification:

o Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase
inhibitors.

o Centrifuge to pellet cell debris and collect the supernatant.
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o Quantify protein concentration using a BCA assay.

o Western Blot Analysis:
o Perform Western blotting as described in the CETSA protocol.
o Use primary antibodies specific for c-Myc, MCL-1, and a loading control (e.g., B-actin).
o Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
Data Analysis:
e Quantify the band intensities for c-Myc and MCL-1.
» Normalize the band intensities to the corresponding loading control.

o Compare the levels of c-Myc and MCL-1 in Zotiraciclib-treated cells to the vehicle-treated
control to determine the extent of protein degradation.

Conclusion

The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay are
powerful, complementary methods for quantifying the interaction of Zotiraciclib with its
intracellular targets in live cells. The NanoBRET™ assay provides a high-throughput method to
determine the intracellular potency (IC50) of Zotiraciclib against a panel of kinases, while
CETSA offers a label-free approach to confirm direct target binding and stabilization.
Furthermore, assessing the degradation of downstream targets like c-Myc and MCL-1 provides
crucial evidence of the functional consequences of target engagement. Together, these assays
provide a comprehensive understanding of Zotiraciclib's mechanism of action, which is
invaluable for its continued development as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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